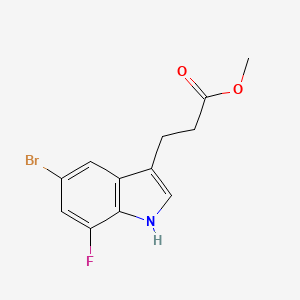
N-Acetyl-2', 3'-Acetyl-Guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2’, 3’-Acetyl-Guanosine is a modified guanosine nucleoside. It is characterized by the presence of acetyl groups attached to the 2’ and 3’ positions of the guanosine molecule. This compound is primarily used in research settings and is known for its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2’, 3’-Acetyl-Guanosine typically involves the acetylation of guanosine. The process begins with the protection of the hydroxyl groups of guanosine using acetyl groups. This is achieved by reacting guanosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the 2’ and 3’ positions .
Industrial Production Methods
Industrial production of N-Acetyl-2’, 3’-Acetyl-Guanosine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2’, 3’-Acetyl-Guanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetyl-2’, 3’-Acetyl-Guanosine can lead to the formation of guanosine derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
N-Acetyl-2’, 3’-Acetyl-Guanosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Acetyl-2’, 3’-Acetyl-Guanosine involves its interaction with specific molecular targets and pathways. The acetyl groups on the 2’ and 3’ positions of the guanosine molecule can influence its binding to enzymes and other proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-2’, 3’, 5’-tri-O-acetylguanosine: This compound has an additional acetyl group at the 5’ position.
N-Isobutyryl-2’, 3’-Acetyl-Guanosine: This compound has an isobutyryl group instead of an acetyl group at the 2’ position.
Uniqueness
N-Acetyl-2’, 3’-Acetyl-Guanosine is unique due to its specific acetylation pattern, which can influence its chemical reactivity and biological activity. The presence of acetyl groups at the 2’ and 3’ positions can enhance its stability and modulate its interactions with other molecules .
Propiedades
Fórmula molecular |
C16H19N5O8 |
|---|---|
Peso molecular |
409.35 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(23)18-16-19-13-10(14(26)20-16)17-5-21(13)15-12(28-8(3)25)11(27-7(2)24)9(4-22)29-15/h5,9,11-12,15,22H,4H2,1-3H3,(H2,18,19,20,23,26)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
KYQBEZWLVKJJHO-SDBHATRESA-N |
SMILES isomérico |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


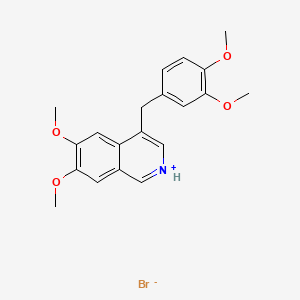

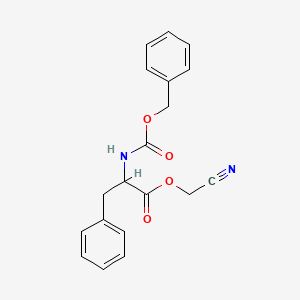
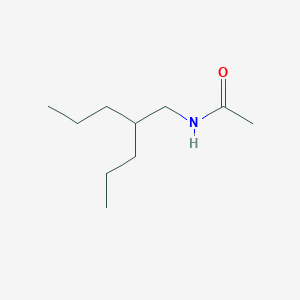
![4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride](/img/structure/B13728881.png)


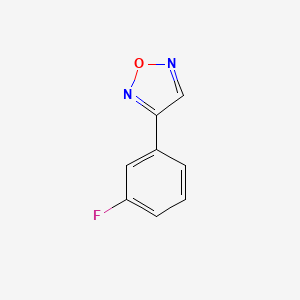

![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
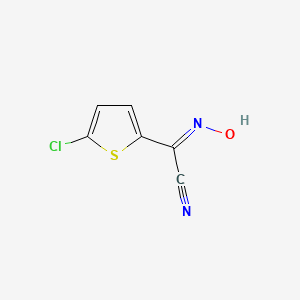
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)
